

3-Nitrobenzyl chloride CAS number and molecular weight

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Compound of Interest		
Compound Name:	3-Nitrobenzyl chloride	
Cat. No.:	B146360	Get Quote

An In-depth Technical Guide to 3-Nitrobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Nitrobenzyl chloride** (CAS No: 619-23-8), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its utility as a key building block for the creation of diverse molecular entities. A particular focus is placed on its role in the alkylation of nucleophiles, a fundamental transformation in the synthesis of compound libraries for drug discovery.

Core Data and Physicochemical Properties

3-Nitrobenzyl chloride is a crystalline solid at room temperature, characterized by the presence of a reactive benzylic chloride and an electron-withdrawing nitro group on the aromatic ring. These features make it a valuable electrophile for various substitution reactions.



Property	Value	Reference(s)
CAS Number	619-23-8	
Molecular Formula	C7H6CINO2	[1]
Molecular Weight	171.58 g/mol	[1]
Appearance	Pale yellow to yellow to brown crystals or powder	
Melting Point	43-47 °C	
Boiling Point	85-87 °C at 5 mmHg	
Solubility	Insoluble in water; soluble in organic solvents like ethers, alcohols, and chlorinated hydrocarbons.	
SMILES	C1=CC(=CC(=C1)CCI) INVALID-LINK[O-]	
InChI Key	APGGSERFJKEWFG- UHFFFAOYSA-N	

Synthesis of 3-Nitrobenzyl Chloride

A common laboratory-scale synthesis of **3-Nitrobenzyl chloride** involves the chlorination of 3-nitrotoluene. While various chlorinating agents can be employed, the following protocol describes a general method.

Experimental Protocol: Chlorination of 3-Nitrotoluene

Materials:

- 3-Nitrotoluene
- N-Chlorosuccinimide (NCS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)



- Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent
- Sodium bicarbonate (NaHCO₃) solution (5% w/v)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- · Magnetic stirrer and heating mantle
- Reflux condenser
- · Separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.
- Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for
 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **3-Nitrobenzyl chloride**.



• The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Applications in Organic Synthesis and Drug Discovery

The reactivity of the benzylic chloride makes **3-Nitrobenzyl chloride** a valuable building block for the introduction of the 3-nitrobenzyl moiety into a wide range of molecules. This is particularly useful in the construction of compound libraries for high-throughput screening in drug discovery programs.

Alkylation of Amines, Phenols, and Thiols

3-Nitrobenzyl chloride readily reacts with nucleophiles such as amines, phenols, and thiols via an S_n2 reaction to form the corresponding N-, O-, or S-benzylated products. This reaction is fundamental to the synthesis of a variety of biologically active molecules. For example, it has been used in the synthesis of pyraclostrobin intermediates.[2]

Use as a Protecting Group

The nitrobenzyl group can be used as a photolabile protecting group for various functional groups. While the ortho- and para-isomers are more common for this application, the meta-isomer can also be employed. The nitro group can be reduced to an amino group, which can then be further functionalized, offering a versatile handle for subsequent synthetic transformations.[3]

Experimental Protocol: Parallel Synthesis of a 3-Nitrobenzylamine Library

This protocol outlines a general procedure for the parallel synthesis of a small library of secondary amines by reacting **3-Nitrobenzyl chloride** with a diverse set of primary amines. This approach is amenable to adaptation for high-throughput synthesis platforms.

Materials:

3-Nitrobenzyl chloride



- A diverse set of primary amines (e.g., aniline derivatives, benzylamine derivatives, aliphatic amines)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
- 96-well reaction block or individual reaction vials
- Shaker or orbital mixer
- Automated liquid handler (optional)
- HPLC-MS system for analysis

Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of 3-Nitrobenzyl chloride in anhydrous DMF (e.g., 0.2 M).
 - Prepare individual stock solutions of each primary amine (1.2 equivalents relative to the chloride) in anhydrous DMF (e.g., 0.24 M).
 - Prepare a stock solution of DIPEA (2.0 equivalents) in anhydrous DMF (e.g., 0.4 M).
- · Reaction Setup:
 - Into each well of a 96-well reaction block or individual reaction vials, add the desired volume of the 3-Nitrobenzyl chloride stock solution.
 - To each well, add the corresponding primary amine stock solution.
 - Add the DIPEA stock solution to each well.
 - Seal the reaction block or vials and place on a shaker at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

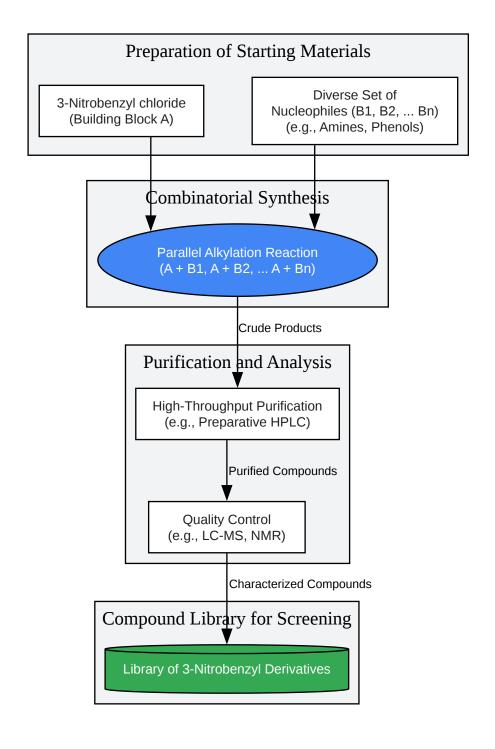


- Work-up and Analysis:
 - After the reaction is complete, the reaction mixtures can be directly analyzed by HPLC-MS to confirm product formation and assess purity.
 - For purification, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried, and concentrated. Further purification can be achieved by preparative HPLC if necessary.

Workflow for Combinatorial Library Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a combinatorial library using **3-Nitrobenzyl chloride** as a key building block. This process allows for the rapid generation of a multitude of structurally related compounds for biological screening.





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Caption: Workflow for the combinatorial synthesis of a small molecule library.

Safety Information



3-Nitrobenzyl chloride is a corrosive and hazardous substance. It is classified as a skin and eye irritant and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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